1-(2-aminoethyl)-2,3-dihydro-1H-inden-1-ol
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Overview
Description
1-(2-aminoethyl)-2,3-dihydro-1H-inden-1-ol is a chemical compound that features an indane structure with an aminoethyl group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-aminoethyl)-2,3-dihydro-1H-inden-1-ol typically involves the reaction of indanone with ethylenediamine under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride to facilitate the reduction of the carbonyl group to a hydroxyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-aminoethyl)-2,3-dihydro-1H-inden-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The compound can be further reduced to remove the hydroxyl group, forming a fully saturated indane derivative.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form amides or secondary amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Acyl chlorides, alkyl halides.
Major Products Formed
Oxidation: Indanone derivatives.
Reduction: Saturated indane derivatives.
Substitution: Amides, secondary amines.
Scientific Research Applications
1-(2-aminoethyl)-2,3-dihydro-1H-inden-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its potential therapeutic effects, particularly in neurological research.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism by which 1-(2-aminoethyl)-2,3-dihydro-1H-inden-1-ol exerts its effects involves its interaction with specific molecular targets. The aminoethyl group can interact with receptors or enzymes, potentially modulating their activity. The hydroxyl group may also play a role in hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-(2-aminoethyl)-3-methyl-1H-imidazol-3-ium tetrafluoroborate: Similar in having an aminoethyl group but differs in the core structure.
1-(2-aminoethyl)piperazine: Shares the aminoethyl group but has a piperazine ring instead of an indane structure.
Uniqueness
1-(2-aminoethyl)-2,3-dihydro-1H-inden-1-ol is unique due to its indane core, which imparts specific chemical and biological properties that are distinct from other compounds with similar functional groups. This uniqueness makes it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C11H15NO |
---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
1-(2-aminoethyl)-2,3-dihydroinden-1-ol |
InChI |
InChI=1S/C11H15NO/c12-8-7-11(13)6-5-9-3-1-2-4-10(9)11/h1-4,13H,5-8,12H2 |
InChI Key |
PZHWGICWNJEDPY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=CC=CC=C21)(CCN)O |
Origin of Product |
United States |
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